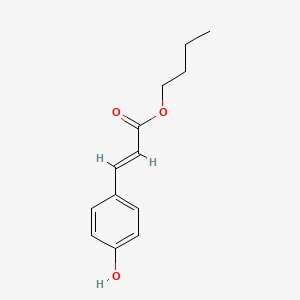

Butyl p-coumarate

Description

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

butyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9,14H,2-3,10H2,1H3/b9-6+ |

InChI Key |

XEPISKMSORQJRU-RMKNXTFCSA-N |

Isomeric SMILES |

CCCCOC(=O)/C=C/C1=CC=C(C=C1)O |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (E)-3-(4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(4-hydroxyphenyl)acrylic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Butyl (E)-3-(4-hydroxyphenyl)acrylate can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs. Flow microreactor systems are often employed to facilitate the esterification reaction, providing a sustainable and scalable method for large-scale production .

Chemical Reactions Analysis

Conventional Chemical Esterification

This method involves the direct reaction of p-coumaric acid with butanol under acidic catalysis. The process often includes protective steps such as acetylation of hydroxyl groups to prevent unwanted side reactions. For example, a four-step synthesis involves:

-

Acetylation : Protecting the phenolic hydroxyl group of p-coumaric acid.

-

Chlorination : Activating the carboxylic acid to enhance reactivity.

-

Esterification : Reacting the activated acid with butanol.

-

Deprotection : Removing the acetyl group post-esterification .

Yields for this method vary, with esterification steps achieving 40–76% efficiency depending on reaction conditions .

Knoevenagel-Doebner Condensation

This method synthesizes alkyl p-coumarates via condensation of p-hydroxybenzaldehyde with malonate esters. Key steps:

-

Alkylation : Reacting malonate esters with p-hydroxybenzaldehyde using L-proline as a catalyst.

Yields range from 40–53%, limited by the low reactivity of the aldehyde group .

Solvent Systems

Enzymatic reactions rely on organic solvents to stabilize intermediates. For example:

-

Isobutyl o-coumarate synthesis : Uses isooctane as the primary solvent, with isobutyl alcohol and water in specific ratios .

-

Butyl p-coumarate : Enzymatic transesterification requires polar solvents to maintain enzyme activity .

Temperature and pH Effects

-

Temperature : Optimal at 30°C for AtFAE B-catalyzed reactions, with thermal stability half-life of 16.5 hours .

-

pH : Neutral conditions (5–8) maximize reaction rates, while alkaline pH (9) reduces activity by ~50% .

Enzyme Concentration

Increasing AtFAE B concentration from 0.003 to 0.04 mg/mL linearly enhances reaction rates, beyond which saturation occurs .

Antioxidant Reaction Mechanisms

This compound exhibits antioxidant activity through:

Radical Scavenging

-

SET (Single Electron Transfer) : Dominates in polar media, neutralizing ⋅OH radicals .

-

HT (Hydrogen Transfer) : Occurs in nonpolar media, targeting ⋅OOH radicals .

Sn(IV) Influence

Tin(IV) derivatives enhance reactivity in polar environments, increasing ⋅OOH radical neutralization rates by a factor of 10³–10⁵ .

Comparison of Reaction Yields and Conditions

Challenges and Limitations

-

Low yields : Enzymatic methods often achieve <75% conversion due to steric hindrance in branched alcohols .

-

Reactivity barriers : Double bonds in coumarate derivatives reduce enzymatic transesterification efficiency .

-

Solubility issues : Immiscibility between reactants (e.g., ethyl coumarate and fatty alcohols) limits enzymatic approaches .

Scientific Research Applications

Butyl p-coumarate is a compound with several potential applications, particularly in plant protection and pharmaceutical research. Studies explore its synthesis, derivatives, and effects on biological systems .

Scientific Research Applications

Plant Protection: Alkyl p-coumarates, including this compound, are synthesized and functionalized to investigate the synergy between the coumarate nucleus and fatty alcohol chains against pathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum . These compounds are evaluated for their ability to directly inhibit mycelium growth and their elicitation effect on plants like Arabidopsis and rapeseed, by measuring plasma membrane destabilization .

Pharmaceutical Applications: Research indicates that N-butyl p-coumarate can stimulate NK and CD8 T cell activation and control tumor growth .

Synthesis and Derivatives: Various methods are used to synthesize p-coumarate derivatives, including lipase-mediated transesterification of ethyl p-coumarate with fatty alcohols and proline-mediated Knoevenagel-Doebner condensation . The modification of p-coumarate esters, such as dihydroxylation, can enhance their biological activities .

Influence on Volatile Phenols: Caffeic and ferulic acids induce the synthesis of cinnamate decarboxylase involved in the metabolism of p-coumaric acid .

Mechanism of Action

The mechanism of action of Butyl (E)-3-(4-hydroxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The acrylate moiety can undergo polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of materials. Additionally, the butyl group contributes to the hydrophobicity of the compound, affecting its solubility and interaction with other molecules .

Comparison with Similar Compounds

Structural and Metabolic Insights

- Metabolic Degradation: In Rhodopseudomonas palustris, p-coumarate is catabolized via a non-β-oxidation pathway to benzoyl-CoA, a pathway conserved across bacteria .

- Plant Biochemistry: In grasses, p-coumarate esters are incorporated into lignin via monolignol transferases (e.g., OsPMT), affecting cell wall recalcitrance .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing butyl p-coumarate in microbial systems?

- Methodology : Utilize a co-culture system combining engineered E. coli and yeast strains to optimize precursor availability (e.g., glucose) and pathway efficiency. Genetically modify E. coli to produce p-coumaric acid via tyrosine ammonia-lyase (TAL), and employ yeast for esterification with butanol. Validate intermediates using High-Performance Liquid Chromatography (HPLC) .

- Key Parameters : Monitor microbial growth kinetics, nutrient limitations, and pH to avoid metabolic bottlenecks.

Q. How can HPLC be optimized for detecting this compound and its intermediates in biological samples?

- Methodology : Use reversed-phase HPLC with a C18 column and UV detection at 310 nm (λmax for p-coumarate derivatives). Employ gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from co-eluting phenolic compounds .

- Validation : Spike samples with pure standards and quantify recovery rates to ensure precision (±5% RSD).

Q. What biochemical roles does p-coumarate play in plant systems, and how does this inform butyl ester studies?

- Background : p-Coumarate is a phenylpropanoid pathway intermediate critical for lignin biosynthesis and stress responses. Its esterification (e.g., this compound) may alter solubility and bioactivity .

- Experimental Design : Compare native p-coumarate and its butyl ester in plant models (e.g., Arabidopsis) using radiolabeled tracers to track metabolic flux .

Advanced Research Questions

Q. How can transcriptomic and proteomic data resolve contradictions in this compound catabolism pathways?

- Integrated Approach : For microbial systems (e.g., Rhodopseudomonas palustris), perform 15N metabolic labeling paired with RNA-seq and LC-MS/MS proteomics to identify enzymes like p-coumarate-CoA ligase. Discrepancies in pathway annotations (e.g., conflicting gene expression vs. protein activity) require orthogonal validation via knockout strains .

- Case Study : In R. palustris, transcriptomics revealed upregulated badA genes under p-coumarate conditions, but proteomics showed delayed enzyme expression, suggesting post-transcriptional regulation .

Q. What statistical frameworks are appropriate for analyzing conflicting data on this compound’s integration into lignin polymers?

- Methodology : Apply independent two-tailed t-tests to compare incorporation rates (e.g., unlabeled vs. 13C-labeled p-coumarate conjugates in lignin). Use gas chromatography (GC) to quantify end-group vs. polymer-bound esters, and validate via derivatization methods like DFRC (Derivatization Followed by Reductive Cleavage) .

- Data Interpretation : In Arabidopsis mutants, GC peak area ratios (doubly labeled:unlabeled = 6:1) confirmed polymer integration, resolving prior contradictions from incomplete acetylation artifacts .

Q. How can metabolic engineering enhance this compound yield in co-culture systems?

- Strategy : Employ dynamic pathway regulation by engineering quorum-sensing promoters in E. coli to control p-coumaric acid production, synchronizing with yeast esterification phases. Optimize butanol tolerance in yeast via adaptive laboratory evolution .

- Validation : Use flux balance analysis (FBA) to model carbon partitioning and predict yield improvements (>20% theoretical maximum).

Q. What evolutionary insights into CYP450 enzymes inform heterologous p-coumarate production?

- Phylogenetic Analysis : Identify divergent CYP73 homologs in streptophyte algae that catalyze tyrosine→p-coumarate conversion independently of canonical C4H (cinnamate 4-hydroxylase). Use ancestral sequence reconstruction to engineer thermostable variants .

- Application : Screen algal CYP450 libraries in S. cerevisiae to bypass plant-specific regulatory bottlenecks .

Methodological Resources

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing omics data in repositories like PRIDE (proteomics) and GEO (transcriptomics) .

- Ethical Reporting : Disclose funding sources (e.g., NSF, USDA-NIFA) and conflicts of interest per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.